Cas no 5355-68-0 (1-(propan-2-yl)piperidin-4-one)
1-(propan-2-yl)piperidin-4-one Chemical and Physical Properties
Names and Identifiers
-
- 1-Isopropyl-4-piperidone
- N-Isopropyl-4-piperidone
- 1-(1-Methylethyl)-4-piperidinone
- 1-Isopropylpiperidin-4-one
- 1-propan-2-ylpiperidin-4-one
- 1-(1‘-Methylethyl)-4-piperidone
- 1-(1'-Methylethyl)-4-piperidone
- 4-Piperidinone, 1-(1-methylethyl)-
- 1-(PROPAN-2-YL)PIPERIDIN-4-ONE
- 1-(Isopropyl)-4-piperidone
- 1-Isopropyl-4-piperidinone
- CCDBCHAQIXKJCG-UHFFFAOYSA-N
- 1-(methylethyl)piperidin-4-one
- PubChem8897
- n-isopropylpiperidin-4-one
- N-isopropyl-4-piperidinone
- 1-isopropyl-piperidin-4-one
- 4-Piperidone, 1-isopropyl-
- 1-Isopropyl-4-piperidinone #
- 1
- A929110
- AM85342
- TRIETHYLENETETRAMINE-N,N,N,N,N,N-HEXAACETICACID
- InChI=1/C8H15NO/c1-7(2)9-5-3-8(10)4-6-9/h7H,3-6H2,1-2H
- F0001-1391
- MFCD00038035
- SCHEMBL190568
- FT-0646297
- DTXSID50201762
- AS-40733
- AB01696
- W-105725
- EINECS 226-339-6
- I0566
- 5355-68-0
- NS00032786
- SY048347
- AKOS000119739
- CS-0028222
- EN300-19903
- BBL027936
- STL185605
- 1-(propan-2-yl)piperidin-4-one
-
- MDL: MFCD00038035
- Inchi: 1S/C8H15NO/c1-7(2)9-5-3-8(10)4-6-9/h7H,3-6H2,1-2H3
- InChI Key: CCDBCHAQIXKJCG-UHFFFAOYSA-N
- SMILES: O=C1CCN(CC1)C(C)C
- BRN: 107857
Computed Properties
- Exact Mass: 141.11500
- Monoisotopic Mass: 141.115
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.5
- Topological Polar Surface Area: 20.3
Experimental Properties
- Color/Form: liquid
- Density: 0.95
- Boiling Point: 101°C/27mmHg
- Flash Point: 100-101°C/27mm
- Refractive Index: 1.465-1.467
- PSA: 20.31000
- LogP: 0.99760
- Solubility: Not determined
1-(propan-2-yl)piperidin-4-one Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H227-H315-H319
- Warning Statement: P210-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501
- Hazard Category Code: R34
- Safety Instruction: S45-S36/37/39-S26
-
Hazardous Material Identification:
- Storage Condition:Store in a cool, dry, well ventilated area away from incompatible substances. Keep container tightly closed.
- Risk Phrases:R34
- Safety Term:S26;S36/37/39;S45
1-(propan-2-yl)piperidin-4-one Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(propan-2-yl)piperidin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I858615-100g |
1-Isopropyl-4-Piperidone |
5355-68-0 | ≥98% | 100g |
1,200.00 | 2021-05-17 | |
| TRC | I779043-50mg |
1-Isopropyl-4-piperidone |
5355-68-0 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I779043-100mg |
1-Isopropyl-4-piperidone |
5355-68-0 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | I779043-500mg |
1-Isopropyl-4-piperidone |
5355-68-0 | 500mg |
$ 80.00 | 2022-06-04 | ||
| Chemenu | CM326144-50g |
1-(propan-2-yl)piperidin-4-one |
5355-68-0 | 95%+ | 50g |
$67 | 2021-08-18 | |
| Chemenu | CM326144-100g |
1-(propan-2-yl)piperidin-4-one |
5355-68-0 | 95%+ | 100g |
$116 | 2021-08-18 | |
| Alichem | A129011177-250g |
1-Isopropyl-4-piperidone |
5355-68-0 | 97% | 250g |
$392.00 | 2023-09-01 | |
| Fluorochem | 068875-10g |
1-Isopropyl-4-piperidone |
5355-68-0 | 97% | 10g |
£14.00 | 2022-03-01 | |
| Fluorochem | 068875-25g |
1-Isopropyl-4-piperidone |
5355-68-0 | 97% | 25g |
£30.00 | 2022-03-01 | |
| Fluorochem | 068875-100g |
1-Isopropyl-4-piperidone |
5355-68-0 | 97% | 100g |
£87.00 | 2022-03-01 |
1-(propan-2-yl)piperidin-4-one Suppliers
1-(propan-2-yl)piperidin-4-one Related Literature
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 1-(propan-2-yl)piperidin-4-one
Professional Introduction to 1-(propan-2-yl)piperidin-4-one (CAS No. 5355-68-0)
1-(propan-2-yl)piperidin-4-one is a significant compound in the field of pharmaceutical chemistry, known for its versatile applications in drug development and synthetic organic chemistry. This compound, identified by the CAS number 5355-68-0, has garnered attention due to its structural properties and potential biological activities. The piperidine ring, a key feature of this molecule, is widely recognized for its role in enhancing the bioavailability and pharmacological efficacy of various therapeutic agents.
The chemical structure of 1-(propan-2-yl)piperidin-4-one consists of a piperidine core substituted with a propan-2-yl group at the 1-position and a carbonyl group at the 4-position. This configuration makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of central nervous system (CNS) drugs. The presence of the propan-2-yl group contributes to the compound's lipophilicity, which is often a desirable trait for oral bioavailability and blood-brain barrier penetration.
In recent years, research has focused on leveraging the unique properties of 1-(propan-2-yl)piperidin-4-one to develop novel therapeutic agents. One area of particular interest is its potential as a precursor in the synthesis of kinase inhibitors, which are crucial in treating various forms of cancer and inflammatory diseases. The piperidine scaffold is frequently employed in these inhibitors due to its ability to mimic natural substrates and interact effectively with target enzymes.
Moreover, studies have explored the pharmacokinetic profiles of derivatives of 1-(propan-2-yl)piperidin-4-one. These investigations have highlighted the compound's potential for modulating neurotransmitter systems, making it a promising candidate for treating neurological disorders such as depression, anxiety, and Parkinson's disease. The ability to fine-tune the molecular structure has allowed researchers to optimize solubility, metabolic stability, and receptor binding affinity.
The synthesis of 1-(propan-2-yl)piperidin-4-one involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Common synthetic routes include nucleophilic substitution reactions followed by cyclization processes. Advances in catalytic methods have further refined these processes, enabling higher yields and cleaner reaction profiles. These improvements are essential for scaling up production while maintaining cost-effectiveness and environmental sustainability.
Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of 1-(propan-2-yl)piperidin-4-one. Molecular modeling techniques allow researchers to predict how this compound interacts with biological targets at an atomic level. This information is invaluable for designing next-generation drugs with enhanced efficacy and reduced side effects. By integrating experimental data with computational insights, scientists can accelerate the drug discovery process significantly.
The industrial applications of 1-(propan-2-yl)piperidin-4-one extend beyond pharmaceuticals into agrochemicals and specialty chemicals. Its structural versatility makes it a valuable building block for synthesizing compounds with diverse functionalities. For instance, derivatives of this molecule have been investigated for their potential as herbicides and pesticides due to their ability to disrupt specific enzymatic pathways in pests.
As research continues to uncover new applications for 1-(propan-2-yl)piperidin-4-one, collaborations between academia and industry are becoming increasingly important. These partnerships facilitate the translation of laboratory findings into commercial products, ensuring that innovative therapies reach patients in need. The compound's role as a key intermediate underscores its importance in modern chemical synthesis and drug development.
In conclusion, 1-(propan-2-yl)piperidin-4-one (CAS No. 5355-68-0) represents a cornerstone in pharmaceutical chemistry due to its structural complexity and broad range of applications. Its contributions to drug development, particularly in CNS disorders and kinase inhibition, highlight its significance as both a research tool and an industrial chemical. As scientific understanding evolves, it is likely that new uses for this compound will continue to emerge, further solidifying its place in the landscape of medicinal chemistry.
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